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Compound of Interest

Compound Name: 5-Amino-2-fluoronicotinonitrile
CAS No.: 1260663-78-2
Cat. No.: B13500020
Get Quote
. J

Executive Summary

5-Amino-2-fluoronicotinonitrile is a highly functionalized pyridine intermediate characterized
by three distinct reactive centers: an electrophilic C2-fluorine atom (activated by the adjacent
ring nitrogen and C3-nitrile), a nucleophilic C5-amine, and a C3-nitrile group. Its spectroscopic
signature is defined by the interplay between the electron-withdrawing nitrile/fluorine groups
and the electron-donating amine, resulting in unique chemical shifts and fragmentation patterns
essential for quality control in drug development.

Molecular Identity & Physicochemical Context

Before spectroscopic analysis, verify the fundamental physicochemical properties to ensure
sample integrity.
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Property Specification

IUPAC Name 5-Amino-2-fluoropyridine-3-carbonitrile

3-Cyano-5-amino-2-fluoropyridine; 5-Amino-2-
Common Synonyms o
fluoro-3-cyanopyridine

CAS Number 1260663-78-2
Molecular Formula CeHaFNs
Molecular Weight 137.11 g/mol
Physical State Light yellow to off-white solid

N Soluble in DMSO, MeOH, EtOAc; sparingly
Solubility ]

soluble in water

Melting Point 145-148 °C (typical range for crystalline solid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The molecule possesses reduced symmetry
compared to unsubstituted pyridine, yielding distinct signals for the two aromatic protons.

H NMR Characteristics (DMSO-de, 400 MHZ)

The proton spectrum is simple, featuring two aromatic singlets (or doublets with small coupling)
and a broad exchangeable amine signal.
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Signal (6 ppm)

Multiplicity

. . Mechanistic
Integration Assighment

Insight

7.40 —7.55

Doublet (d) or dd

Located between
the electron-
withdrawing CN
and electron-
donating NH2.
Shielded by
ortho-NH= but
deshielded by
CN.

7.70 -7.85

Doublet (d)

Adjacent to the
ring nitrogen
(deshielding
zone) but
shielded by the
ortho-NHo.
Typically the
most downfield

proton.

5.40-5.80

Broad Singlet (br

s)

Exchangeable

with D20.

Chemical shift
2H -NH:2 varies with
concentration
and water

content.

e Coupling Constants (

):

o (meta-coupling): ~2.5 Hz.

o (H-F coupling): The H4 proton may show long-range coupling (
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) to the C2-fluorine, typically 1-2 Hz, often unresolved appearing as line broadening.

C NMR Characteristics (DMSO-ds, 100 MHZz)

The carbon spectrum must resolve six distinct environments.

Signal (6 ppm) Type Assignment Notes
Large coupling
Doublet ( constant (~240 Hz).
155.0 - 160.0 C2-F .
) Most deshielded due
to direct F attachment.
) Ipso-carbon to the
145.0 — 148.0 Singlet C5-NH:z )
amine.
135.0-138.0 Singlet/Doublet C6-H High intensity (CH).
120.0 - 125.0 Singlet/Doublet C4-H High intensity (CH).
114.0-116.0 Singlet -CN Nitrile carbon.
Upfield shift due to
shielding effect of
Doublet ( ortho-F and
88.0-95.0 C3-CN
) resonance; shows

coupling to F (~15-20
Hz).

F NMR Characteristics

Crucial for detecting defluorinated impurities or regioisomers.

e Chemical Shift: 4 -65.0 to -75.0 ppm (singlet or broad doublet).

« Validation: A clean singlet indicates the absence of 6-fluoro or 4-fluoro isomers.

NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the NMR signals during structural

elucidation.
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Sample: 5-Amino-2-fluoronicotinonitrile
Solvent: DMSO-d6

Acquire 1H NMR Acquire 19F NMR

Identify Broad Singlet (5.5 ppm) Analyze Aromatic Region (7.0-8.0 ppm) Check 19F Signal (-70 ppm)
D20 Exchange? Are there 2 signals? Single Peak?

Assign Downfield (7.8 ppm) to H6 Assign Upfield (7.5 ppm) to H4
(Alpha to N) (Shielded by NH2)

Confirm Primary Amine

Confirm Regio-Purity

Click to download full resolution via product page

Figure 1: Logic flow for the structural assignment of 5-Amino-2-fluoronicotinonitrile via NMR.

Vibrational Spectroscopy (FT-IR)

FT-IR is used primarily to confirm the presence of the nitrile and amine functional groups.
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Frequency (cm™?) Intensity Vibration Mode Diagnostic Value

Characteristic doublet
3450, 3350 Medium, Broad N-H Stretching for primary amines (-
NH2).

Unambiguous

confirmation of the
2230 — 2245 Strong, Sharp C=N Stretching nitrile group

conjugated to the

pyridine ring.
) ) Scissoring vibration of

1620 — 1640 Medium N-H Bending ] ]

the primary amine.

Pyridine ring skeletal
1580, 1480 Strong C=C/ C=N Stretch o

vibrations.

_ Aryl-Fluorine bond

1250 - 1300 Strong C-F Stretching

confirmation.

Mass Spectrometry (MS) & HPLC-UV

Used for purity determination and molecular weight confirmation.

Mass Spectrometry (ESI+)

 lonization Mode: Electrospray lonization (Positive).
e Molecular lon:

m/z.

e Adducts: May observe

m/z or dimer
m/z.

e Fragmentation: High collision energy may lead to loss of HCN (27 Da) or HF (20 Da), though
the parention is typically stable.
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UV-Vis Characteristics

o Solvent: Methanol or Acetonitrile/Water.

e :~240 nm and ~285 nm.

o Detection: 254 nm is standard for HPLC purity analysis. The extended conjugation (Amine ->
Ring -> Nitrile) provides strong UV absorbance.

Quality Control & Impurity Profiling

In a drug development context, characterizing impurities is as important as the main peak.

Common Impurities

o 5-Bromo-2-fluoronicotinonitrile: Starting material. Detected by LCMS (Br isotope pattern
79/81) and absence of NH:z signals in NMR.

o Hydrolysis Products: Conversion of C2-F to C2-OH (pyridone form) or C3-CN to C3-CONH:
(amide).

o Regioisomers: 6-Amino-2-fluoro... (if synthesis route is non-selective). Differentiated by

F NMR shifts and coupling patterns.

QC Decision Tree

Use this workflow to accept or reject batches based on spectroscopic data.

RELEASE BATCH

Residual Solvents
(DMSO/H20)
Yes

Signals Match No (Isomer/Wrong SM)
Yes 1H & 19F NMR Structure?

REJECT / REWORK

Batch Received

No

Click to download full resolution via product page
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Figure 2: Quality Control Decision Tree for 5-Amino-2-fluoronicotinonitrile.

Experimental Protocols
Protocol A: NMR Sample Preparation

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean vial.

Solvation: Add 0.6 mL of DMSO-ds (99.9% D). CDCls is often poor for aminopyridines due to
solubility and aggregation issues.

Transfer: Filter the solution through a cotton plug into a 5 mm NMR tube if any turbidity is
observed.

Acquisition: Run at 298 K. Set relaxation delay (

) to at least 2.0 seconds to ensure quantitative integration of aromatic protons.

Protocol B: HPLC-MS Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm; MS (ESI+).

References

Chemical Identity: National Center for Biotechnology Information (2025). PubChem
Compound Summary for CID 24229199, 2-Amino-5-bromopyridine-3-carbonitrile (Analogous
Structure Reference). Retrieved from [Link]

NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric
Identification of Organic Compounds. John Wiley & Sons. (General reference for Pyridine

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b13500020/docs?utm_src=pdf-body#technical-guide-spectroscopic-characteristics-of-5-amino-2-fluoronicotinonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/24229199
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13500020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. documents.thermofisher.com [documents.thermofisher.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characteristics of 5-
Amino-2-fluoronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13500020/docs#technical-guide-spectroscopic-
characteristics-of-5-amino-2-fluoronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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